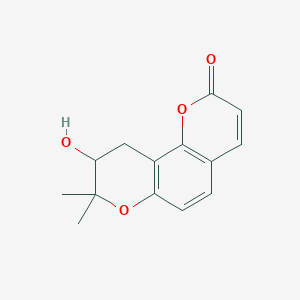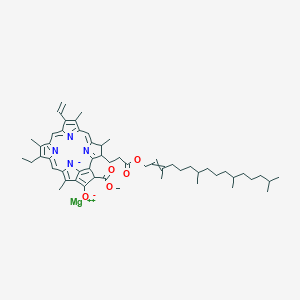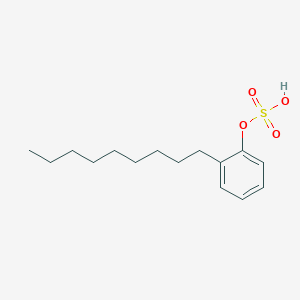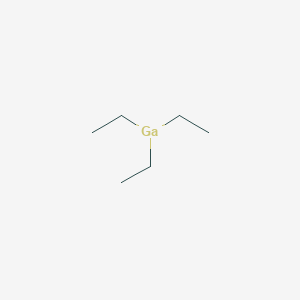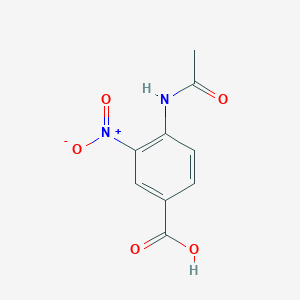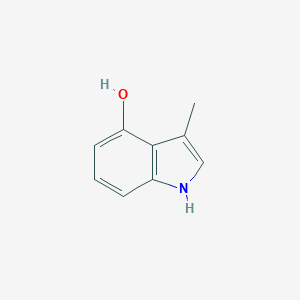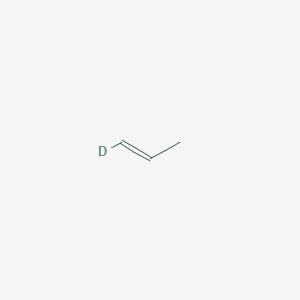
Propene-1-D1
Vue d'ensemble
Description
Propene-1-D1, also known as deuterated propene, is a stable isotope of propene where one of the hydrogen atoms is replaced by deuterium, a heavier isotope of hydrogen. This compound is represented by the molecular formula C3H5D. This compound is a colorless gas with a molecular weight of 42.08 g/mol and a boiling point of -47.6°C. It is commonly used in scientific research due to its unique isotopic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Propene-1-D1 can be synthesized through various methods. One common approach involves the dehydrogenation of propane-1-D1. This process typically requires high temperatures and the presence of a catalyst. Another method involves the metathesis reaction of ethylene and 1-butene using tungsten-based catalysts .
Industrial Production Methods
Industrial production of this compound often involves the catalytic cracking of hydrocarbons. This process includes the use of heterogeneous dehydration catalysts to convert 1-propanol or 2-propanol into this compound. The reaction conditions usually involve high temperatures (at least 374°C) and high pressures (at least 221 bar) .
Analyse Des Réactions Chimiques
Types of Reactions
Propene-1-D1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form propylene oxide or other oxygenated products.
Reduction: Reduction reactions of this compound are less common but can occur under specific conditions.
Substitution: this compound can undergo substitution reactions, particularly with halogens, to form halogenated derivatives.
Common Reagents and Conditions
Oxidation: Common reagents include oxygen or hydrogen peroxide, often in the presence of catalysts like silver or gold.
Substitution: Halogenation reactions typically use halogens such as chlorine or bromine under controlled conditions.
Major Products Formed
Oxidation: Major products include propylene oxide and allyl alcohol.
Substitution: Halogenated derivatives such as 1-chloropropene or 1-bromopropene.
Applications De Recherche Scientifique
Propene-1-D1 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms to study kinetic isotope effects and reaction pathways.
Biology: Employed in metabolic studies to trace the incorporation of deuterium into biological molecules.
Medicine: Utilized in the development of deuterated drugs, which can have improved metabolic stability and reduced toxicity.
Industry: Applied in the production of deuterated polymers and other materials with unique properties.
Mécanisme D'action
The mechanism by which propene-1-D1 exerts its effects is primarily through its isotopic substitution. The presence of deuterium affects the bond strength and reaction kinetics. For example, in oxidation reactions, the deuterium atom can influence the rate of hydrogen abstraction, leading to different reaction pathways compared to non-deuterated propene . The molecular targets and pathways involved include the interaction with catalysts and the formation of intermediate species during chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propene: The non-deuterated form of propene, with the molecular formula C3H6.
Propene-1,1-D2: A compound where two hydrogen atoms are replaced by deuterium.
Propene-3,3,3-D3: A compound where three hydrogen atoms are replaced by deuterium.
Uniqueness of Propene-1-D1
This compound is unique due to its single deuterium substitution, which allows for specific studies on kinetic isotope effects and reaction mechanisms. This makes it particularly valuable in research applications where precise isotopic labeling is required.
Propriétés
IUPAC Name |
1-deuterioprop-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6/c1-3-2/h3H,1H2,2H3/i1D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQONPFPTGQHPMA-MICDWDOJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C=CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
43.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
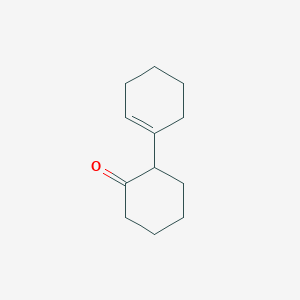
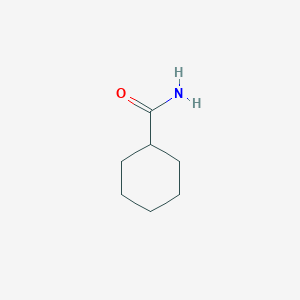
![2,4,5-Trioxa-1lambda5,3-distibabicyclo[1.1.1]pentane 1-oxide](/img/structure/B73367.png)

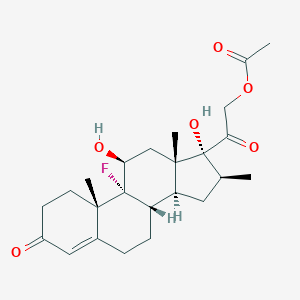
![2-(aziridin-1-yl)-N-[8-[[2-(aziridin-1-yl)acetyl]amino]octyl]acetamide](/img/structure/B73372.png)
